3,4-Dimethyl-N-(4-fluorobenzylidene)aniline

Catalog No.
S1542620
CAS No.
198879-69-5
M.F
C15H14FN
M. Wt
227.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,4-Dimethyl-N-(4-fluorobenzylidene)aniline

CAS Number

198879-69-5

Product Name

3,4-Dimethyl-N-(4-fluorobenzylidene)aniline

IUPAC Name

N-(3,4-dimethylphenyl)-1-(4-fluorophenyl)methanimine

Molecular Formula

C15H14FN

Molecular Weight

227.28 g/mol

InChI

InChI=1S/C15H14FN/c1-11-3-8-15(9-12(11)2)17-10-13-4-6-14(16)7-5-13/h3-10H,1-2H3

InChI Key

HBEHYGAVDFVSNN-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)N=CC2=CC=C(C=C2)F)C

Canonical SMILES

CC1=C(C=C(C=C1)N=CC2=CC=C(C=C2)F)C

The exact mass of the compound 3,4-Dimethyl-N-(4-fluorobenzylidene)aniline is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

3,4-Dimethyl-N-(4-fluorobenzylidene)aniline is a fluorinated Schiff base, or imine, synthesized via the condensation of 3,4-dimethylaniline and 4-fluorobenzaldehyde.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFJHPpPDCdq36pzX1cPwkshMHS4xZtGau46BHj1xncnD5RXmynS-WEUiqU52-aZmO3kyer3QX80KnDiqn7OQadRmYcx4axuiZwEBEY4x9kURHjj1RxPYpGXvwGp9tUmGZcoYFXnSgJzTrejbh8%3D)] As a molecular building block, its primary value lies in its defined structural and electronic properties, which are conferred by the specific combination of its substituent groups. The compound serves as a well-characterized precursor for the synthesis of metal-organic complexes and heterocyclic systems where precise steric and electronic tuning is a key requirement. Its reliable synthesis via standard reflux procedures provides a consistent starting material for further chemical modification.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFJHPpPDCdq36pzX1cPwkshMHS4xZtGau46BHj1xncnD5RXmynS-WEUiqU52-aZmO3kyer3QX80KnDiqn7OQadRmYcx4axuiZwEBEY4x9kURHjj1RxPYpGXvwGp9tUmGZcoYFXnSgJzTrejbh8%3D)]

Direct substitution of 3,4-Dimethyl-N-(4-fluorobenzylidene)aniline with other Schiff base analogs is often unfeasible in precision applications. The electronic properties are dictated by the electron-withdrawing nature of the para-fluoro substituent, while the steric environment is controlled by the ortho- and meta-methyl groups on the aniline ring. This specific combination forces a significant, quantifiable twist between the two aromatic rings.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFJHPpPDCdq36pzX1cPwkshMHS4xZtGau46BHj1xncnD5RXmynS-WEUiqU52-aZmO3kyer3QX80KnDiqn7OQadRmYcx4axuiZwEBEY4x9kURHjj1RxPYpGXvwGp9tUmGZcoYFXnSgJzTrejbh8%3D)] Changing the halogen (e.g., to bromine), altering the methyl group positions, or removing them entirely would directly change this dihedral angle, altering the compound's three-dimensional shape.[[2](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGCZ07fBkzPt5JKeNaO3HLtnqal14ujVo0Khps7ZjX_ZV4lHB_X7Bq5OIIPS7hmvCAk2TRR4bX8yXc10gaTw66-8ad6YdSj1MQaZQbQgV69TLCke5vI0QgnBwSIeBXCVoWToxugivDKB3EelJ8%3D)] Consequently, for applications in coordination chemistry, materials science, or as a precursor for complex stereospecific syntheses, analogs will not reproduce the specific molecular geometry, crystal packing, or reactivity profile of this exact compound.

Quantified Non-Planar Molecular Geometry Critical for Steric Control

Single-crystal X-ray diffraction analysis confirms that the two benzene rings in 3,4-Dimethyl-N-(4-fluorobenzylidene)aniline are severely twisted relative to each other, with a dihedral angle of 51.22°.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFJHPpPDCdq36pzX1cPwkshMHS4xZtGau46BHj1xncnD5RXmynS-WEUiqU52-aZmO3kyer3QX80KnDiqn7OQadRmYcx4axuiZwEBEY4x9kURHjj1RxPYpGXvwGp9tUmGZcoYFXnSgJzTrejbh8%3D)] This conformation is substantially different from that of its close structural analog, N-(4-bromobenzylidene)-3,4-dimethylaniline, where the rings are nearly co-planar with a dihedral angle of only 6.4°.[[2](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGCZ07fBkzPt5JKeNaO3HLtnqal14ujVo0Khps7ZjX_ZV4lHB_X7Bq5OIIPS7hmvCAk2TRR4bX8yXc10gaTw66-8ad6YdSj1MQaZQbQgV69TLCke5vI0QgnBwSIeBXCVoWToxugivDKB3EelJ8%3D)] This demonstrates that the seemingly minor substitution of fluorine for bromine induces a dramatic change in the molecule's fundamental 3D shape, a critical parameter for procurement decisions in sterically-sensitive applications.

Evidence DimensionDihedral Angle Between Benzene Rings
Target Compound Data51.22°
Comparator Or BaselineN-(4-Bromobenzylidene)-3,4-dimethylaniline: 6.4°
Quantified DifferenceThe target compound exhibits an 8-fold greater twist, resulting in a fundamentally non-planar geometry.
ConditionsSingle-crystal X-ray diffraction at 293 K.

This specific, highly non-planar geometry prevents π-stacking and creates a well-defined steric pocket, which is essential for designing selective catalysts, sensors, or organic electronic materials with tailored morphologies.

High, Documented Yield in Standardized Laboratory Synthesis

The compound can be reliably prepared with a high reported yield of 82.5% through a straightforward reflux reaction in ethanol for one hour.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFJHPpPDCdq36pzX1cPwkshMHS4xZtGau46BHj1xncnD5RXmynS-WEUiqU52-aZmO3kyer3QX80KnDiqn7OQadRmYcx4axuiZwEBEY4x9kURHjj1RxPYpGXvwGp9tUmGZcoYFXnSgJzTrejbh8%3D)] This procedure uses common laboratory reagents and conditions, indicating efficient conversion of the 4-fluorobenzaldehyde and 3,4-dimethylaniline precursors. This level of yield in a non-optimized, documented procedure provides confidence in the material's accessibility and the potential for scalable, reproducible production.

Evidence DimensionSynthesis Yield
Target Compound Data82.5%
Comparator Or BaselineTypical yields for unoptimized laboratory-scale Schiff base condensations.
Quantified DifferenceThis yield is in the high range for a simple, single-step purification process (recrystallization), suggesting favorable reaction kinetics and thermodynamics.
ConditionsReflux in ethanol for 1 hour followed by recrystallization from methanol.

A high and reproducible synthesis yield is a key procurement metric, as it correlates with lower production costs, higher purity, and reliable batch-to-batch consistency for R&D or manufacturing.

Defined Melting Point Indicating Consistent Crystalline Form and Purity

This compound exhibits a sharp and defined melting point range of 49-53 °C.[[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGJoexUEJvJdFT7frgkVWFrNX2JkQ8WUJKkmOoOcXLYg-Xg6dh5TJJrPHtiy5cxFFNS1SbACMb7Qqf9rEmoVH9x2xFOe2tjnuQh-l8eoNTpRP7wXvh7m2DzBCRFA1i7KsoCwsx9dNCh0J2y6RWrFC4F4vE5bw%3D%3D)] This contrasts with other fluorinated Schiff bases, such as N-(4-Fluorobenzylidene)-4-fluoroaniline, which melts at a higher range of 63-67 °C.[[4](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGhJpKl_xoZVWIBkXFuBCZ5xs2RBt-Eqfm081-RWIaoIARbhPTVOXSKjN3lPN-dl2tEnZDYkCGgVigg_mw6iPQD04lMrJK8GIYz-Jbrqps11oV16ytOgFv6f4GCOWkuR-G55xMmTQC2epHGTCXr5W5IO6MWkQ%3D%3D)] The distinct melting point for the target compound is a critical quality control parameter, confirming its specific chemical structure and indicating a consistent polymorphic form, which is vital for applications where solid-state properties are important.

Evidence DimensionMelting Point (°C)
Target Compound Data49-53 °C
Comparator Or BaselineN-(4-Fluorobenzylidene)-4-fluoroaniline: 63-67 °C
Quantified DifferenceA distinct and lower melting point by approximately 14 °C, affecting processing and formulation parameters.
ConditionsLiterature value from a commercial supplier.

A consistent, narrow melting range is a primary indicator of high purity and a specific crystal form, ensuring reproducible solubility, thermal behavior, and performance in materials processing and formulation.

Precursor for Sterically-Defined Metal Complexes and Catalysts

The pronounced 51.22° dihedral angle makes this compound the right choice for synthesizing ligands intended to form specific, non-planar coordination geometries around a metal center. This steric enforcement can be used to control catalytic selectivity or to develop novel metal-based sensors.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFJHPpPDCdq36pzX1cPwkshMHS4xZtGau46BHj1xncnD5RXmynS-WEUiqU52-aZmO3kyer3QX80KnDiqn7OQadRmYcx4axuiZwEBEY4x9kURHjj1RxPYpGXvwGp9tUmGZcoYFXnSgJzTrejbh8%3D)]

Building Block for Non-Planar Organic Functional Materials

For research in organic electronics or materials science, the inherent, rigid twist of this molecule can be exploited to disrupt intermolecular π-π stacking. This is a deliberate design strategy to tune solid-state packing, improve solubility, and alter the photophysical properties of functional organic materials.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFJHPpPDCdq36pzX1cPwkshMHS4xZtGau46BHj1xncnD5RXmynS-WEUiqU52-aZmO3kyer3QX80KnDiqn7OQadRmYcx4axuiZwEBEY4x9kURHjj1RxPYpGXvwGp9tUmGZcoYFXnSgJzTrejbh8%3D)]

Reliable Intermediate for Substituted Heterocycle Synthesis

Given its high and reproducible synthesis yield, this compound is a dependable starting material for multi-step syntheses of complex heterocyclic targets. The imine functionality provides a reactive site for cyclization reactions, while the fluoro and dimethyl groups are carried into the final product, avoiding the need for their later introduction.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFJHPpPDCdq36pzX1cPwkshMHS4xZtGau46BHj1xncnD5RXmynS-WEUiqU52-aZmO3kyer3QX80KnDiqn7OQadRmYcx4axuiZwEBEY4x9kURHjj1RxPYpGXvwGp9tUmGZcoYFXnSgJzTrejbh8%3D)]

XLogP3

4.1

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Irritant

Corrosive;Irritant;Environmental Hazard

Dates

Last modified: 08-15-2023

Explore Compound Types